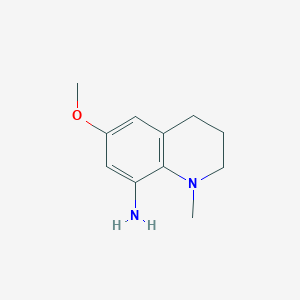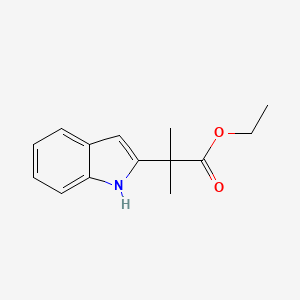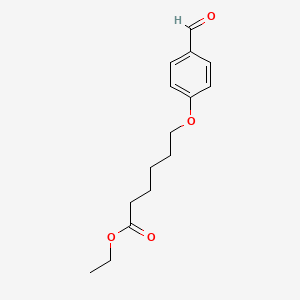![molecular formula C11H10ClN3O B8668597 [2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)
[2-(4-chloroanilino)pyrimidin-4-yl]methanol
Overview
Description
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is a chemical compound that features a pyrimidine ring structure with a phenylamino group and a chlorophenyl group The presence of the methanol group indicates that it is a type of alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloroanilino)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorophenylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chloroanilino)pyrimidin-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or a carboxylic acid, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
[2-(4-chloroanilino)pyrimidin-4-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-chloroanilino)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol
- (2-(4-Chlorophenylamino)pyrimidin-4-yl)ethanol
Uniqueness
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is unique due to its specific structural features, such as the position of the methanol group and the presence of the chlorophenyl and phenylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
[2-(4-chloroanilino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H10ClN3O/c12-8-1-3-9(4-2-8)14-11-13-6-5-10(7-16)15-11/h1-6,16H,7H2,(H,13,14,15) |
InChI Key |
NNGWWPDKXJLQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=N2)CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
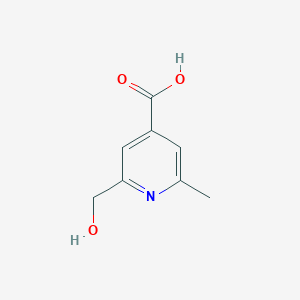
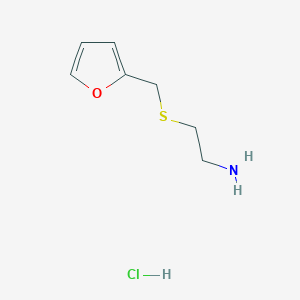
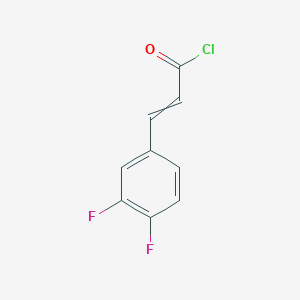
![tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B8668551.png)
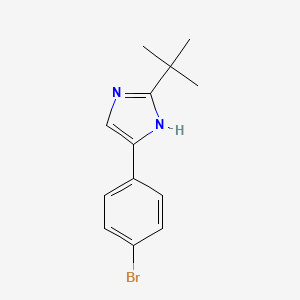
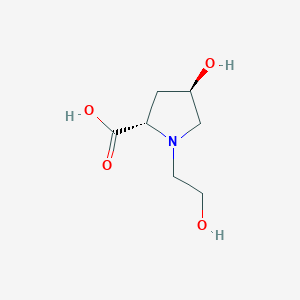
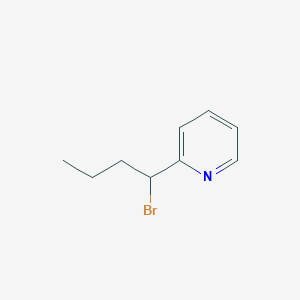
![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)
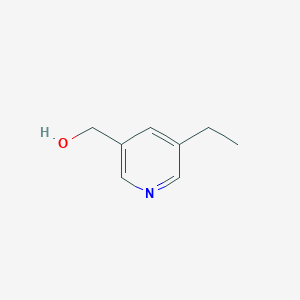
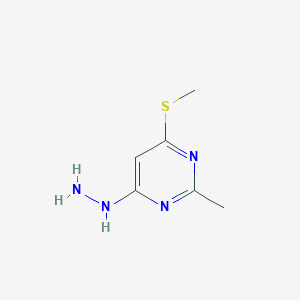
![8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8668587.png)
